4-Amino-2,6-dinitrotoluene

Descripción

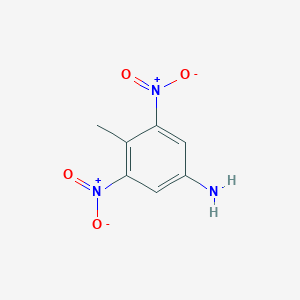

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogeochemical Transformation Pathways and Environmental Genesis of 4 Amino 2,6 Dinitrotoluene

Formation from 2,4,6-Trinitrotoluene (B92697) (TNT) under Varying Redox Conditions

The explosive compound 2,4,6-trinitrotoluene (TNT) can be transformed into 4-amino-2,6-dinitrotoluene (4-ADNT) through microbial activity under different environmental oxygen levels. nih.gov This biotransformation is a key process in the natural attenuation of TNT-contaminated sites.

Anaerobic Reduction Mechanisms

Under anaerobic (oxygen-deficient) conditions, many microorganisms, including bacteria and fungi, can reduce the nitro groups of TNT. nih.govresearchgate.net This process involves the sequential reduction of the nitro groups (NO2) to nitroso (NO), then to hydroxylamino (-NHOH), and finally to amino (-NH2) groups. researchgate.net Strictly anaerobic bacteria such as those from the genera Clostridium and Desulfovibrio can completely reduce TNT to 2,4,6-triaminotoluene (B1203909) (TAT). researchgate.netnih.gov During this stepwise reduction, 4-ADNT is formed as one of the initial and key intermediates. nih.gov For instance, anaerobic sludge has been shown to convert TNT to TAT, with 4-ADNT being a prominent intermediate in this pathway. nih.gov The rate of TNT reduction and the resulting products can be influenced by the metabolic state of the microorganisms. For example, acidogenic cultures of Clostridium acetobutylicum demonstrate rapid transformation of TNT, while solventogenic cultures may lead to the accumulation of hydroxylamino derivatives. oup.com

Aerobic Biotransformation Processes

In the presence of oxygen, aerobic microorganisms also play a significant role in the transformation of TNT to 4-ADNT. nih.gov Many aerobic bacteria and fungi can reduce TNT to its corresponding amino derivatives. nih.gov For example, the white-rot fungus Phanerochaete chrysosporium reduces TNT to a mixture including 4-ADNT and 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT). nih.gov Similarly, bacterial genera such as Pseudomonas, Bacillus, and Staphylococcus are capable of transforming TNT, with 4-ADNT being a common metabolite. researchgate.netnih.gov The addition of a carbon source like glucose can enhance the production of both 2-ADNT and 4-ADNT by certain Pseudomonas strains. nih.gov In marine environments, the primary biotic pathway for TNT metabolism is its reduction to 2-ADNT and 4-ADNT by bacteria. researchgate.net

Role of Microbial Reductases and Enzymes

The reduction of TNT's nitro groups is catalyzed by a variety of microbial enzymes, primarily nitroreductases. researchgate.net These enzymes are often non-specific and utilize NAD(P)H as a cofactor. ethz.ch For instance, pentaerythritol (B129877) tetranitrate (PETN) reductase from Enterobacter cloacae PB2, an enzyme belonging to the Old Yellow Enzyme (OYE) family, has been shown to reduce TNT under aerobic conditions. researchgate.net This enzyme can reduce TNT to a hydride-Meisenheimer complex and also produce hydroxylamino and amino derivatives. nih.gov Another key enzyme is nitrobenzene (B124822) nitroreductase from Pseudomonas pseudoalcaligenes JS52, which can transform TNT into mono- and dihydroxylamino intermediates. ethz.ch The presence of oxygen-insensitive nitroreductases in some bacteria allows for the reduction of the nitro group even in aerobic environments. researchgate.net

Intermediate Hydroxylamino-dinitrotoluene Formation

The transformation of TNT to 4-ADNT proceeds through the formation of a hydroxylamino intermediate, specifically 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT). nih.gov This intermediate is a crucial step in the reduction pathway. nih.govnih.gov Most aerobic microorganisms initially reduce TNT to its nitroso and then hydroxylamine (B1172632) derivatives. nih.gov 4-HADNT is an active metabolite that can be more reactive and toxic than 4-ADNT. nih.gov The formation of hydroxylamino-dinitrotoluenes has been observed in various microorganisms, including some Clostridium species and aerobic bacteria. nih.gov

Co-occurrence and Isomeric Relationship with 2-Amino-4,6-dinitrotoluene

This compound (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT) are isomeric transformation products of TNT, meaning they have the same chemical formula but different structural arrangements. Their formation often occurs concurrently during the microbial degradation of TNT under both aerobic and anaerobic conditions.

The initial reduction of one of the three nitro groups of the TNT molecule leads to the formation of these two primary mono-amino derivatives. The relative amounts of 4-ADNT and 2-ADNT produced can vary depending on the specific microorganisms involved and the environmental conditions. For instance, the fungus Phanerochaete chrysosporium has been shown to produce a mixture of both 4-ADNT and 2-ADNT from TNT. nih.gov Similarly, studies with various bacterial strains, including Pseudomonas, Bacillus, and Staphylococcus species, have reported the simultaneous detection of both isomers. researchgate.nettrdizin.gov.tr

The co-occurrence of these isomers is a hallmark of the initial stages of TNT biotransformation in diverse environments, from contaminated soils to marine ecosystems. researchgate.netnih.gov For example, in TNT-contaminated marine environments, the main metabolic pathway involves the reduction to both 2-ADNT and 4-ADNT. researchgate.net These isomers can be further metabolized to diaminonitrotoluenes. researchgate.net The table below summarizes findings from various studies on the co-occurrence of 4-ADNT and 2-ADNT.

| Organism/System | Condition | Reference |

| Phanerochaete chrysosporium | Aerobic | nih.gov |

| Pseudomonas savastanoi | Aerobic | ebi.ac.uk |

| Irpex lacteus (White-rot fungus) | Aerobic | ebi.ac.uk |

| Anaerobic Sludge | Anaerobic | nih.gov |

| Bacterial Consortium (Klebsiella pneumoniae, Raoultella planticola, Pseudomonas putida) | Aerobic | trdizin.gov.tr |

| Fish (Oncorhynchus mykiss) | In vivo | ebi.ac.uk |

Abiotic Pathways of Formation

While microbial activity is the primary driver of 4-ADNT formation from TNT, abiotic processes can also contribute to its genesis, particularly through photolysis. Research has shown that 4-ADNT can be readily and completely degraded by light when present in synthetic condensate wastewater. epa.gov This suggests that photochemical reactions in sunlit surface waters could play a role in the transformation of TNT and its derivatives. However, the direct abiotic formation of 4-ADNT from TNT in soil and groundwater environments is less documented, with microbial reduction being the predominant pathway. The interaction of TNT and its reduction products with soil components like humic acid can lead to binding reactions, which may influence their environmental fate. dtic.mil

Photolytic Degradation of Precursors

The primary precursor to this compound is 2,4,6-trinitrotoluene (TNT). When released into surface waters, TNT undergoes rapid photolysis, a process driven by sunlight. epa.gov This degradation can have a half-life ranging from a mere 0.5 hours to several hours. epa.gov One of the initial products of TNT photolysis is 1,3,5-trinitrobenzene (B165232) (1,3,5-TNB). epa.govtandfonline.com While photolysis is a significant degradation pathway for TNT in aquatic environments, the subsequent transformation of these initial photoproducts can lead to the formation of aminodinitrotoluenes, including 4-ADNT.

The process involves the reduction of one of the nitro groups on the TNT molecule. While direct photolytic conversion to 4-ADNT is a potential pathway, it often occurs in conjunction with microbial activity. The initial photolytic degradation can make the TNT molecule more susceptible to microbial attack, which then facilitates the reduction of a nitro group to an amino group, resulting in the formation of 4-ADNT and its isomer, 2-amino-4,6-dinitrotoluene (2-ADNT). nih.govebi.ac.uk

Chemical Reduction in Environmental Matrices

The chemical reduction of TNT is a major pathway for the formation of 4-ADNT in soil and sediment. epa.gov This process can occur both abiotically and biotically, with microorganisms playing a crucial role.

Abiotic Reduction:

Abiotic reduction of TNT can be facilitated by certain minerals and chemical compounds present in the soil and water. For instance, studies have shown that metallic iron can effectively reduce TNT. tandfonline.com The use of Fenton oxidation, which involves iron and hydrogen peroxide, has also been demonstrated to remediate TNT-contaminated soil and water. tandfonline.comnih.gov These chemical processes can lead to the reduction of a nitro group on the TNT molecule, forming 4-ADNT.

Biotic Reduction:

Microbial activity is a primary driver for the reduction of TNT to 4-ADNT in the environment. epa.gov A wide range of aerobic and anaerobic microorganisms can transform TNT. nih.gov Under aerobic conditions, many microorganisms reduce TNT to aminodinitrotoluenes, including 4-ADNT, via nitroso and hydroxylamine intermediates. nih.gov For example, the fungus Phanerochaete chrysosporium has been shown to reduce TNT to a mixture of 4-ADNT and 2-ADNT. nih.gov Similarly, bacterial strains such as Buttiauxella sp. S19-1 have been identified to produce 4-ADNT as an intermediate metabolite during TNT degradation. nih.gov

Under anaerobic conditions, the reduction of TNT is often more rapid and can lead to the formation of di- and tri-aminotoluenes. epa.govnih.gov However, 4-ADNT is a key intermediate in these anaerobic pathways as well. nih.gov For instance, in anaerobic sludge, the stepwise reduction of TNT leads to the formation of both 4-ADNT and 2-ADNT before further reduction to diaminonitrotoluenes. nih.gov The ratio of 4-ADNT to 2-ADNT formed can vary depending on the specific microbial consortia and environmental conditions. nih.gov

The persistence of TNT in the subsurface is influenced by factors such as redox potential and pH. tandfonline.com The reduction of TNT to its amino derivatives, including 4-ADNT, is a critical step in its ultimate degradation and mineralization. nih.gov

Table 1: Key Precursors and Transformation Products in the Formation of this compound

| Compound Name | Chemical Formula | Role in Transformation Pathway |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | Primary precursor |

| This compound (4-ADNT) | C₇H₇N₃O₄ | Target compound, primary transformation product |

| 2-Amino-4,6-dinitrotoluene (2-ADNT) | C₇H₇N₃O₄ | Isomeric transformation product |

| 1,3,5-Trinitrobenzene (1,3,5-TNB) | C₆H₃N₃O₆ | Primary photodegradation product of TNT epa.govtandfonline.com |

| 2-Hydroxylamino-4,6-dinitrotoluene | C₇H₇N₃O₅ | Intermediate in microbial reduction of TNT nih.gov |

| 4-Hydroxylamino-2,6-dinitrotoluene | C₇H₇N₃O₅ | Intermediate in microbial reduction of TNT nih.gov |

| 2,4-Diamino-6-nitrotoluene (B1208478) | C₇H₉N₃O₂ | Further reduction product of ADNTs |

| 2,6-Diamino-4-nitrotoluene | C₇H₉N₃O₂ | Further reduction product of ADNTs |

Table 2: Research Findings on the Environmental Genesis of this compound

| Study Type | Environmental Matrix | Key Findings |

| Laboratory Experiment | Anaerobic Sludge | Stepwise reduction of TNT to 4-ADNT and 2-ADNT was observed, with 4-ADNT being a major initial product. nih.gov |

| Fungal Degradation Study | Liquid Culture | The white-rot fungus Phanerochaete chrysosporium reduced TNT to a mixture of 4-ADNT and 2-ADNT. nih.gov |

| Bacterial Degradation Study | Liquid Culture | Buttiauxella sp. S19-1 was found to degrade TNT, with 4-ADNT identified as an intermediate metabolite. nih.gov |

| Field Observation | Surface Water | Rapid photolysis of TNT occurs in surface waters, leading to degradation products that can be further transformed into aminodinitrotoluenes. epa.gov |

| Soil Remediation Study | Contaminated Soil | Both abiotic (e.g., metallic iron) and biotic processes contribute to the reduction of TNT to aminodinitrotoluenes in soil. tandfonline.com |

Environmental Fate and Transport of 4 Amino 2,6 Dinitrotoluene

Persistence and Environmental Stability

The persistence of 4-Amino-2,6-dinitrotoluene in the environment is a complex issue influenced by various biotic and abiotic factors. While it is a product of degradation, it can itself be resistant to further breakdown under certain environmental conditions.

Specific degradation rates for 4-ADNT are not extensively documented, with much of the research focusing on its parent compound, TNT. However, studies on TNT degradation provide insights into the persistence of its metabolites. The transformation of TNT to aminodinitrotoluenes occurs relatively quickly, but the subsequent degradation of these amino-derivatives can be a much slower process.

In anaerobic soil systems, the degradation of 4-ADNT has been observed to be inhibited by the presence of its precursor, TNT. ascelibrary.org The degradation of 4-ADNT does not proceed until TNT has been completely transformed. ascelibrary.org Furthermore, the accumulation of other TNT degradation products, such as 2,4-diamino-6-nitrotoluene (B1208478), can also halt the degradation of 4-ADNT. ascelibrary.org This suggests that in heavily contaminated sites, 4-ADNT may persist for extended periods.

Table 1: Factors Affecting the Degradation of this compound

| Factor | Effect on Degradation | Reference |

|---|---|---|

| Presence of TNT | Inhibits the degradation of 4-ADNT. Degradation proceeds only after TNT is depleted. | ascelibrary.org |

| Presence of other metabolites | Accumulation of metabolites like 2,4-diamino-6-nitrotoluene can halt 4-ADNT degradation. | ascelibrary.org |

| Oxygen levels | Formed under both aerobic and anaerobic transformation of TNT. Its own degradation is influenced by redox conditions, with covalent binding being a major fate pathway. |

The stability of 4-ADNT is influenced by the surrounding environmental conditions, although specific studies are limited. The degradation of its parent compound, TNT, is significantly affected by factors such as temperature and the presence of microorganisms. It is reasonable to infer that similar factors would influence the stability of 4-ADNT. For instance, lower temperatures have been shown to slow the breakdown of dinitrotoluenes. The presence of a nitrogen source can stimulate microbial growth and accelerate the degradation of TNT, which would, in turn, affect the formation and subsequent fate of 4-ADNT. nih.gov

Sorption and Desorption Dynamics in Soil and Sediment

The interaction of 4-ADNT with soil and sediment is a critical aspect of its environmental fate, largely governing its mobility and bioavailability. Sorption processes, particularly covalent binding, play a dominant role in its retention in the terrestrial environment.

4-ADNT exhibits a strong affinity for soil organic matter, particularly humic and fulvic acids. This interaction is more complex than simple hydrophobic partitioning. Studies have shown that the binding of TNT degradation products to dissolved organic matter can be strongly enhanced under non-irradiated conditions and is indicative of specific interactions with functional groups within the organic matter. nih.gov

A key process in the immobilization of 4-ADNT in soil is the formation of covalent bonds with soil organic matter. This process significantly reduces its extractability and bioavailability. The amino group of 4-ADNT can undergo nucleophilic addition reactions with quinone and other carbonyl groups present in soil humic substances. These reactions lead to the formation of stable, non-hydrolyzable bonds, effectively sequestering the compound within the soil matrix. This covalent binding is a major pathway for the long-term immobilization of amino-derivatives of TNT in soil and sediments.

Mobility and Leaching Potential in Aquatic and Terrestrial Environments

The mobility of 4-ADNT is significantly lower than that of its parent compound, TNT. wikipedia.org While TNT is considered to have low retention and is readily transported in the environment, its degradation products, including 4-ADNT, are more likely to be retained in the soil. wikipedia.org

The U.S. Environmental Protection Agency (EPA) has estimated a moderate soil adsorption coefficient for 4-ADNT, which suggests a potential for leaching into groundwater. ornl.gov However, this potential is heavily mitigated by the strong covalent binding to soil organic matter. ornl.gov In soils with a significant content of organic matter and clay minerals, the mobility of 4-ADNT is expected to be very low due to these strong sorption and immobilization processes. wikipedia.org Once covalently bound, the long-term release of these residues is considered to be negligible. The binding to particulate organic matter is a fast process, further limiting its transport. nih.gov Consequently, while the initial formation of 4-ADNT from TNT might occur in the aqueous phase, its subsequent strong interaction with soil and sediment solids restricts its movement through the environment.

Table 2: Physicochemical Properties Influencing Environmental Mobility of 4-ADNT | Property | Predicted Value | Implication for Mobility | Reference | | :--- | :--- | :--- | :--- | | log Kow (Octanol-water partition coefficient) | 1.79 | Indicates a moderate tendency to partition from water to organic phases. | ornl.gov | | Water Solubility | 7.12 x 10⁻³ mg/L at 25°C | Very low water solubility limits its transport in aqueous systems. | ornl.gov | | Soil Adsorption | Estimated to be moderate, but covalent binding to organic matter is the dominant process, leading to high immobilization and low mobility. | ornl.gov |

Mammalian Toxicological Pathways and Health Implications of 4 Amino 2,6 Dinitrotoluene

Absorption and Distribution in Mammalian Systems

The absorption and distribution of 4-Amino-2,6-dinitrotoluene (4-ADT) in mammalian systems are critical determinants of its toxicological profile. The primary routes of exposure are oral, dermal, and inhalation, each with distinct absorption characteristics.

Following oral ingestion, this compound is readily absorbed from the gastrointestinal tract. A study conducted on CD albino rats administered a single oral dose of radiolabeled 4-ADT demonstrated significant absorption and subsequent elimination. epa.gov Within 24 hours of administration, approximately 40% of the administered radioactivity was recovered in the urine, indicating substantial systemic uptake. epa.gov The United States Environmental Protection Agency (EPA) has also published data regarding the absorption of this compound. nih.gov Further investigation into biliary excretion in rats revealed that about 13% of the radioactive dose was excreted via bile within 24 hours, suggesting that the total gastrointestinal absorption is likely greater than what is indicated by urinary excretion alone. epa.gov

Dermal and inhalation routes are significant pathways for exposure, particularly in occupational settings. govinfo.gov While specific quantitative data for inhalation absorption of 4-ADT is not extensively detailed, it is classified as toxic if inhaled. nih.gov General studies on dinitrotoluenes (DNTs) in industrial environments suggest that both inhalation and dermal contact contribute to systemic absorption. govinfo.gov For dermal exposure, the EPA provides a specific value for the fraction of 4-ADT absorbed from soil, which is 0.009. nih.gov This indicates that while dermal absorption occurs, it is less efficient than oral absorption. The compound is also classified as toxic in contact with skin. nih.gov

Table 1: Absorption Fractions of this compound

| Exposure Route | Absorption Fraction | Source |

|---|---|---|

| Gastrointestinal Tract | 1 | nih.gov |

| Dermal (from Soil) | 0.009 | nih.gov |

Biotransformation and Metabolic Fate in Mammals

Once absorbed, this compound undergoes extensive biotransformation, primarily in the liver, before being excreted from the body. This metabolic process is crucial in determining the compound's systemic effects and clearance.

The liver is the principal site for the metabolism of dinitrotoluenes. govinfo.gov 4-ADT itself is a known metabolite of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). nih.govresearchgate.net The metabolic pathway for related compounds like 2,6-dinitrotoluene (B127279) (2,6-DNT) provides insight into the biotransformation of 4-ADT. This process is thought to involve an initial oxidation of the methyl group by cytochrome P450-dependent pathways to form an alcohol. nih.gov This intermediate is then conjugated with glucuronic acid and excreted into the bile. nih.gov Intestinal microflora can hydrolyze the glucuronide conjugate and reduce one of the nitro groups, forming an aminonitrobenzyl alcohol, which can be reabsorbed. nih.gov Subsequent N-oxidation of the amino group to a hydroxylamine (B1172632) by hepatic enzymes and conjugation with sulfate (B86663) can occur. nih.gov 4-ADT is also identified as a secondary hepatotoxin, indicating its potential to cause liver damage. nih.gov

The elimination of this compound and its metabolites occurs through multiple pathways. In studies with rats, the majority of an orally administered dose was eliminated within 24 hours. epa.gov The primary routes of excretion are urine and feces. epa.govgovinfo.gov Research on rats showed that after a single oral dose, approximately 40% of the radioactivity was found in the urine and 41% in the gastrointestinal tract and feces combined within a 24-hour period. epa.gov A smaller fraction, about 2%, remained in the carcass. epa.gov Biliary excretion is also a notable pathway, accounting for about 13% of the dose after 24 hours in rats. epa.gov In humans occupationally exposed to dinitrotoluenes, urinary metabolites identified include compounds like 2,4-dinitrobenzoic acid. govinfo.gov 4-ADT has been detected in the urine of workers exposed to TNT. nih.gov

Table 2: Excretion of Orally Administered this compound in Rats (24-hour post-dosing)

| Excretion Pathway | Percentage of Administered Radioactivity | Source |

|---|---|---|

| Urine | ~40% | epa.gov |

| Gastrointestinal Tract & Feces | ~41% | epa.gov |

| Bile | ~13% | epa.gov |

| Carcass | ~2% | epa.gov |

Systemic Toxicological Manifestations

Exposure to this compound can lead to various systemic toxicological effects. In lethal-dose studies involving oral administration to rats, observed effects included excitement and somnolence. nih.gov Prolonged or repeated exposure may cause damage to organs. nih.gov

The nervous system is a potential target. Studies on related dinitrotoluenes in dogs have shown clinical signs such as incoordination, stiffness of the hind legs leading to paralysis, and pathological changes in the cerebellum and brain stem. cdc.gov

Hematological effects are also a concern, with the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. nih.gov Other potential effects from ingestion include gastrointestinal irritation, nausea, vomiting, and diarrhea. hpc-standards.com The liver is also a target organ, with 4-ADT being classified as a secondary hepatotoxin. nih.gov In subchronic toxicity studies in rats, a decrease in body weight gain was noted as a sensitive indicator of toxicity. nih.gov

Hematopoietic System Effects (e.g., Methemoglobinemia)

Exposure to nitrotoluenes, including metabolites like this compound (4-ADNT), is associated with adverse effects on the hematopoietic system. ornl.govnih.gov While direct studies on 4-ADNT are limited, information can be inferred from its role as a primary metabolite of 2,4,6-trinitrotoluene (TNT), a compound known for causing hematotoxicity. nih.govnih.gov The major biological effects of TNT exposure include anemia (both aplastic and hemolytic) and methemoglobinemia. nih.gov

Methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, is a noted effect of exposure to related compounds. nih.govnih.gov Studies on TNT show that its metabolic activation is crucial for its hematotoxic effects. nih.gov One of its key metabolites, 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (HADNT), has been shown to be more active in inducing methemoglobin formation and hemolysis compared to TNT or 4-ADNT itself. nih.gov Research indicates that HADNT, but not 4-ADNT, interacts with oxyhemoglobin to produce reactive oxygen species like hydrogen peroxide and highly oxidizing ferrylhemoglobin, leading to red blood cell damage. nih.gov This suggests that while 4-ADNT is a stable metabolite, its precursors in the metabolic pathway of TNT are more directly responsible for the acute hematotoxic effects like methemoglobinemia and hemolysis. nih.gov In comparative studies, nitrotoluenes as a class are recognized for causing effects such as anemia and reduced hemoglobin. ornl.govnih.gov

Neurological System Effects

Information regarding the specific neurological effects of this compound is limited. However, studies on parent compounds and related isomers provide some context. For instance, workers exposed to technical grade dinitrotoluene (DNT) have reported neurological signs, including headache, dizziness, and pain or numbness in the extremities. govinfo.govcdc.gov In animal studies, rats exposed to 4-ADNT exhibited central nervous system excitability and/or depression, as well as exaggerated reflexes and ataxia. dren.mil These effects occurred at lethal-dose levels. dren.mil

Hepatic and Renal Impacts

The liver is a primary target for toxicity from nitrotoluene compounds. nih.govdelaware.gov 4-ADNT is considered a secondary hepatotoxin, with the potential for toxic effects based on animal experimentation. nih.gov Studies involving female Sprague-Dawley rats exposed to various nitrotoluenes, including 4-ADNT, indicated that hematotoxicity was generally followed by hepatotoxicity. nih.govresearchgate.net However, the effects of 4-ADNT were less potent compared to other compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT), 2,6-dinitrotoluene (2,6-DNT), and TNT. nih.govresearchgate.net

Research suggests that nitrotoluenes impact common pathways in the liver, including those related to oxidative stress response, xenobiotic metabolism, and lipid metabolism. nih.govepa.gov While specific histopathological findings for 4-ADNT are not detailed, related compounds like 2,6-DNT have been shown to cause liver degeneration and bile duct hyperplasia in dogs. govinfo.gov

Regarding renal impacts, there is little specific information available for 4-ADNT. Studies on the related compound 2,6-DNT have shown it can cause kidney degeneration in dogs. govinfo.gov However, the potential for renal toxicity in humans from DNT exposure is considered uncertain and appears to be isomer-specific in animal models. govinfo.gov

Reproductive System Considerations

No specific studies on the reproductive or developmental toxicity of this compound in mammals were found in the reviewed literature. ornl.govepa.gov However, the broader class of nitrotoluenes is known to cause reproductive harm. nih.govdelaware.gov For example, exposure to high levels of 2,4-DNT and 2,6-DNT in animals can lead to testicular atrophy, decreased sperm counts, and reduced fertility. govinfo.govcdc.govdelaware.gov One study on workers exposed to DNT and toluenediamine (TDA) reported decreased sperm counts, though later studies did not confirm this finding. govinfo.govcdc.gov Given the lack of direct data, the potential for 4-ADNT to cause reproductive effects remains an area for further investigation.

Mutagenicity and Genotoxicity Assessments

This compound has been evaluated for its potential to cause genetic mutations. The majority of available studies indicate that 4-ADNT is mutagenic in the Ames test, which uses Salmonella typhimurium bacteria to detect gene mutations. ornl.govepa.gov It has shown positive results both with and without metabolic activation in specific bacterial strains like TA98 and TA100. epa.gov In other strains, the results were mixed. For instance, in strain TA1535, it was positive only with metabolic activation, while in TA1538, it was positive without activation but negative with it. epa.gov It also tested positive for mutagenicity in Vibrio fischeri. ornl.gov

The genotoxic potential of 4-ADNT following in vivo exposure in animals has not been evaluated. ornl.gov The mutagenicity of dinitrotoluenes is thought to be linked to their metabolic reduction to active metabolites. nih.gov

Table 1: Ames Mutagenicity Assay Results for this compound

| Test Strain | Metabolic Activation | Result |

|---|---|---|

| Salmonella typhimurium TA98 | With & Without | Positive |

| Salmonella typhimurium TA100 | With & Without | Positive |

| Salmonella typhimurium TA1535 | With | Positive |

| Salmonella typhimurium TA1535 | Without | Negative |

| Salmonella typhimurium TA1537 | With & Without | Negative |

| Salmonella typhimurium TA1538 | With | Negative |

| Salmonella typhimurium TA1538 | Without | Positive |

Source: Spanggord et al. (1982) epa.gov

Carcinogenic Potential and Evidence from Animal Models

There are no dedicated long-term carcinogenicity studies available for this compound. ornl.govepa.gov Therefore, the U.S. Environmental Protection Agency (EPA) has determined that there is inadequate information to assess its carcinogenic potential. nih.gov

However, information from its metabolic precursor, TNT, is considered relevant. ornl.gov An unpublished two-year study in Fischer 344 rats fed diets containing TNT found a significant increase in the incidence of urinary bladder hyperplasia and carcinoma in high-dose female rats. nih.gov Concern for the carcinogenicity of 4-ADNT also stems from its chemical relation to dinitrotoluenes, which are known to be carcinogenic in animal models. delaware.govnih.gov Both 2,4-DNT and 2,6-DNT have been shown to cause liver cancer in laboratory rats and are considered possibly carcinogenic to humans. govinfo.govdelaware.gov

Mechanistic Insights into Cellular and Molecular Toxicity

The toxicity of this compound is linked to the metabolic pathways shared by nitrotoluene compounds. A key mechanism is metabolic activation, particularly the reduction of nitro groups. nih.govnih.gov While 4-ADNT is a major and relatively stable metabolite of TNT, other intermediate metabolites in the reductive pathway are highly reactive. nih.govnih.gov

For instance, the hematotoxicity associated with TNT is not caused directly by 4-ADNT but by its precursor, 4-hydroxylamino-2,6-dinitrotoluene (HADNT). nih.gov HADNT is a potent oxidizing agent that can induce methemoglobin formation and hemolysis by generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and ferrylhemoglobin. nih.gov This oxidative stress can damage red blood cells and deplete cellular antioxidants. nih.gov

Broader studies on nitrotoluenes show that they affect several key cellular pathways. nih.govepa.gov These include the NRF2-mediated oxidative stress response, aryl hydrocarbon receptor (AHR) signaling, and pathways related to the metabolism of xenobiotics by cytochrome P450 enzymes. nih.govepa.gov The impact on lipid metabolism at both the transcriptional and production levels has also been identified as a common biological process affected by this class of compounds. nih.govepa.gov

Table 2: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-ADNT |

| 2-Amino-4,6-dinitrotoluene (B165273) | 2-ADNT |

| 2,4-Dinitrotoluene | 2,4-DNT |

| 2,6-Dinitrotoluene | 2,6-DNT |

| 2,4,6-Trinitrotoluene | TNT |

| 4-hydroxylamino-2,6-dinitrotoluene | HADNT |

| Hydrogen Peroxide | H₂O₂ |

Oxidative Stress Induction

The metabolism of nitroaromatic compounds, including 4-ADNT, is a significant source of oxidative stress in mammalian cells. This process is primarily driven by the reduction of the nitro groups present on the molecule.

The metabolic transformation of 4-ADNT involves reductive pathways that can generate reactive oxygen species (ROS). nih.govornl.gov This occurs when the nitro groups are reduced to nitroso and hydroxylamine intermediates. These reactive molecules can then participate in redox cycling, a process that continuously generates superoxide (B77818) radicals and other ROS. The evidence suggests that this reduction of the nitro groups is a key step in producing oxidative metabolites that can cause downstream cellular damage. ornl.gov

This increase in ROS can overwhelm the cell's natural antioxidant defenses. For instance, studies on related nitroaromatic compounds have shown that their metabolism can lead to the depletion of crucial antioxidants like glutathione (B108866) (GSH). nih.gov The depletion of GSH makes cells, particularly erythrocytes, more susceptible to damage from ROS. This can lead to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport in the blood. nih.gov The generation of ferrylhemoglobin, another reactive species, can further promote the aggregation of hemoglobin through the formation of disulfide bonds. nih.gov

DNA Damage Mechanisms

The genotoxicity of 4-ADNT, or its capacity to damage DNA, is a significant toxicological concern. ornl.gov In vitro studies have consistently demonstrated that 4-ADNT is mutagenic. ornl.govepa.gov

The primary mechanism of DNA damage is linked to its metabolic activation. The reduction of the nitro groups, which induces oxidative stress, also produces metabolites that can directly or indirectly damage DNA. ornl.gov This is supported by findings that 4-ADNT's mutagenicity is dependent on the presence of nitroreductase enzymes, which are responsible for reducing the nitro groups. ornl.gov In bacterial mutagenicity assays, such as the Ames test, 4-ADNT has shown positive results for mutagenicity in various strains, both with and without external metabolic activation systems. ornl.govepa.gov

Furthermore, studies on urine from workers occupationally exposed to TNT have found that the urine, containing 4-ADNT as a primary metabolite, exhibits mutagenic activity. ornl.govnih.gov This indicates that the human body metabolizes TNT into genotoxic compounds like 4-ADNT. The DNA damage can occur through the formation of DNA adducts, where the reactive metabolites of 4-ADNT covalently bind to the DNA, potentially leading to mutations and initiating carcinogenesis.

| Genotoxicity Test | Test System | Metabolic Activation | Result | Reference |

| Ames Mutagenicity Assay | Salmonella typhimurium TA98 & TA100 | With and Without | Positive | epa.gov |

| Ames Mutagenicity Assay | Salmonella typhimurium TA1535 | With | Positive | epa.gov |

| Ames Mutagenicity Assay | Salmonella typhimurium TA1538 | Without | Positive | epa.gov |

| Umu Test | Salmonella choleraesuis | With | Positive | ornl.gov |

PPAR Signaling Pathway Impairment

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are essential for regulating energy metabolism, particularly the metabolism of lipids and carbohydrates. Research on compounds structurally similar to 4-ADNT, such as 2,4-dinitrotoluene (2,4-DNT), has revealed that these substances can significantly disrupt PPAR signaling pathways. nih.govnih.gov

Studies on 2,4-DNT have shown that it can inhibit the signaling of PPARα, a key regulator of fatty acid oxidation (the process of breaking down fats for energy). nih.govnih.gov This inhibition leads to a reduced expression of genes responsible for transporting fatty acids into the cells for energy production. nih.gov Consequently, the organism's ability to utilize lipids as an energy source is impaired, which can contribute to weight loss and reduced physical endurance. nih.govnih.gov

Interestingly, while inhibiting PPARα, 2,4-DNT has been observed to increase the signaling of PPARγ. nih.govnih.gov This may represent a compensatory mechanism, shifting the metabolic focus towards pathways that favor immediate energy production over storage. nih.gov Although these findings are for a related dinitrotoluene, the structural similarity suggests a potential for 4-ADNT to exert similar disruptive effects on these crucial metabolic regulatory pathways. The U.S. Environmental Protection Agency often uses data from analogue compounds like 2,4-DNT and 2,6-DNT to assess the potential risks of substances like 4-ADNT for which data may be limited. ornl.gov

| Compound | Affected Pathway | Observed Effect | Consequence | Reference |

| 2,4-Dinitrotoluene (Analogue) | PPARα Signaling | Inhibition | Impaired fatty acid metabolism, reduced energy production from lipids | nih.govnih.gov |

| 2,4-Dinitrotoluene (Analogue) | PPARγ Signaling | Increased Activation | Enhanced cycling of substrates into glycolytic/gluconeogenic pathways | nih.govnih.gov |

Remediation and Mitigation Strategies for 4 Amino 2,6 Dinitrotoluene Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. For 4-A-2,6-DNT, this involves leveraging specific bacterial and fungal strains that can utilize the compound as a source of carbon, nitrogen, or energy.

Aerobic and Anaerobic Biodegradation by Microorganisms

The biodegradation of 4-A-2,6-DNT can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microbial pathways and end products.

Under aerobic conditions, some microorganisms can initiate the degradation of dinitrotoluenes (DNTs) through an oxidative pathway. For instance, certain bacterial strains can use DNT as a sole carbon and nitrogen source, releasing nitrite (B80452) in the process. asm.org However, the symmetric arrangement of nitro groups in compounds like TNT and its derivatives, including 4-A-2,6-DNT, can make them recalcitrant to the classic dioxygenase enzymes involved in the microbial metabolism of aromatic compounds. nih.gov

Anaerobic conditions often lead to the reduction of the nitro groups on the aromatic ring. In the case of TNT, this results in the formation of aminodinitrotoluenes, such as 4-A-2,6-DNT and 2-amino-4,6-dinitrotoluene (B165273) (2-A-4,6-DNT). nih.gov Further reduction can lead to the formation of diaminonitrotoluenes. While this initial transformation is a key step, complete mineralization under anaerobic conditions by a single strain has not been widely reported. nih.gov

The white-rot fungus, Phanerochaete chrysosporium, has been shown to be effective in degrading 4-A-2,6-DNT under ligninolytic conditions. nih.gov This fungus utilizes a system of enzymes, including lignin (B12514952) peroxidase and manganese peroxidase, to transform the compound. nih.gov When incubated with 4-A-2,6-DNT, ligninolytic cultures of P. chrysosporium were observed to produce intermediates like 4-formamide-2,6-DNT, which were then further transformed. nih.gov

Role of Bacterial Consortia in Enhanced Degradation

The complete degradation of complex organic compounds like 4-A-2,6-DNT often requires the synergistic action of multiple microbial species, known as a bacterial consortium. These consortia can exhibit enhanced metabolic capabilities compared to individual strains. nih.gov

Research on the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT), a related compound, has demonstrated the effectiveness of bacterial consortia. nih.gov In one study, two distinct consortia were isolated that could degrade 2,4-DNT as their sole nitrogen source without the accumulation of detectable intermediates. nih.gov These consortia consisted of multiple bacterial species where different members carried out sequential steps in the degradation pathway. For example, one member would initiate the attack on the DNT molecule, and another would be essential for metabolizing the resulting intermediates. nih.gov This division of labor allows for more efficient and complete degradation of the contaminant. The interactions within these consortia can involve cross-feeding and co-metabolism, where the metabolic products of one organism serve as the substrate for another. nih.gov

Composting and Land Farming Technologies

Composting is an ex-situ bioremediation technique that has proven effective for treating soils contaminated with explosives like TNT and its degradation products. nih.govresearchgate.net This process involves mixing the contaminated soil with organic materials such as manure, alfalfa, and sawdust to create a compost pile. dtic.mil The microbial activity within the compost generates heat and facilitates the degradation of the contaminants.

Studies have shown that different composting strategies can impact the degradation of TNT and the formation of its metabolites. In one laboratory-scale study, a compost system that was aerated from the beginning showed a rapid decline in TNT concentration, although some of it could be recovered later. nih.gov A second system, which included an initial anaerobic phase followed by aeration, resulted in the near-complete conversion of TNT to aminodinitrotoluenes, which then largely disappeared during the aerobic phase. nih.gov This suggests that a sequential anaerobic-aerobic approach can be highly effective for the remediation of TNT-contaminated soils.

Land farming is another bioremediation technology that involves spreading contaminated soil in a thin layer on the ground to stimulate microbial degradation through aeration and the addition of nutrients. The principles are similar to composting but it is a less intensive process.

Augmentation with Carbon Sources and Surfactants

The efficiency of bioremediation can often be enhanced by the addition of supplementary materials.

Carbon Sources: The presence of an additional, more easily degradable carbon source can sometimes stimulate the growth of microbial populations, leading to enhanced co-metabolism of the target contaminant. However, the effect can be complex and depends on the specific microorganisms and contaminants. In some cases, the presence of a readily available carbon source may not affect the degradation of the primary contaminant. mdpi.com For instance, some studies have shown that certain bacteria cannot utilize DNT as a sole carbon or nitrogen source and require additional sources for enhanced biodegradation. ascelibrary.org

Surfactants: Surfactants, particularly biosurfactants produced by microorganisms, can increase the bioavailability of hydrophobic contaminants like 4-A-2,6-DNT in soil and water. By increasing the solubility of these compounds, surfactants can make them more accessible to degradative microorganisms. Studies on 2,4-DNT have shown that the addition of rhamnolipid biosurfactants can enhance its biotransformation. ascelibrary.org

Phytoremediation Technologies

Phytoremediation is a cost-effective and environmentally friendly approach that uses plants to clean up contaminated environments. tandfonline.com This technology relies on the ability of plants to take up, accumulate, and in some cases, transform contaminants.

Plant Uptake and Accumulation

Research has demonstrated that certain plant species can take up 4-A-2,6-DNT from contaminated soil. A study investigating the uptake of TNT and its degradation products found that plant uptake was greatest for 4-A-2,6-DNT in silt soil. dtic.milosti.gov This indicates that 4-A-2,6-DNT is bioavailable to plants and can be removed from the soil through this mechanism.

The process of phytoremediation for organic pollutants like 4-A-2,6-DNT involves several steps: uptake and diffusion through the roots, translocation to other plant tissues, and subsequent transformation, accumulation, or volatilization. tandfonline.com The effectiveness of phytoremediation can be influenced by various factors, including the plant species, soil type, and the concentration of the contaminant. nih.gov

Recent advances in genetic engineering have opened up new possibilities for enhancing the phytoremediation capabilities of plants. For example, transgenic Arabidopsis thaliana plants expressing a nitroreductase gene from Citrobacter freundii have shown an increased ability to tolerate, take up, and detoxify TNT. tandfonline.com This suggests that similar approaches could be developed to specifically target and enhance the degradation of 4-A-2,6-DNT in plants.

Plant-Mediated Biotransformation

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for sites contaminated with explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products, including 4-ADNT. tandfonline.com Plants can take up, transform, and sometimes completely mineralize these toxic compounds. tandfonline.com

Research has shown that plant uptake of 4-ADNT can be significant. dtic.mil Studies using radiolabeled compounds have demonstrated that plants can absorb 4-ADNT from the soil. dtic.mildtic.mil The extent of this uptake can be influenced by soil type, with greater uptake observed in silt compared to clay. dtic.mil Once inside the plant, 4-ADNT can be metabolized into other compounds. For instance, in some plant species, 4-ADNT is transformed into other chemicals, indicating an active metabolic pathway for this compound. nih.gov The development of transgenic plants, which express specific bacterial nitroreductase enzymes, has shown an enhanced ability to tolerate and detoxify TNT and its derivatives. tandfonline.com

Rhizosphere-Enhanced Degradation

The rhizosphere, the soil region directly influenced by root secretions, is a hub of microbial activity that can significantly enhance the degradation of pollutants like 4-ADNT. nih.govnih.gov The interaction between plants and microbes in this zone can lead to more effective remediation than either could achieve alone. nih.govnih.gov

The plant roots release exudates that can serve as a carbon source for soil microorganisms, stimulating their growth and metabolic activities. mdpi.com This enhanced microbial population can then more effectively degrade complex organic compounds. In the context of 4-ADNT, this synergistic relationship is crucial. While plants can take up the contaminant, the microbial community in the rhizosphere can break it down, reducing its toxicity and bioavailability. nih.govnih.gov This process, known as rhizodegradation, is a key component of phytoremediation. The effectiveness of this process is influenced by various factors including the plant species, soil type, and the specific microbial communities present. nih.govmdpi.com

Abiotic Remediation Techniques

Abiotic remediation methods utilize non-biological chemical and physical processes to treat contaminated soil and water. These techniques can be highly effective for recalcitrant compounds like 4-ADNT.

Advanced Oxidation Processes (e.g., Photolysis, Photocatalysis)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Photolysis, the decomposition of molecules by light, can contribute to the degradation of dinitrotoluenes in aquatic environments. govinfo.gov The presence of substances like humic acids can enhance the rate of indirect photolysis. govinfo.gov

Photocatalysis, another AOP, utilizes a semiconductor catalyst (like titanium dioxide) and a light source to generate hydroxyl radicals. This method has been explored for the degradation of various nitroaromatic compounds. mdpi.com Ozonation is also an effective AOP for the reduction of dinitrotoluenes in water. govinfo.gov

Chemical Reduction Methods (e.g., Zero-Valent Iron)

Chemical reduction has emerged as a robust method for treating nitroaromatic compounds. Zero-valent iron (ZVI) is a particularly effective reducing agent for this purpose due to its low cost and high reactivity. nih.govrsc.org ZVI can donate electrons to the nitro groups of 4-ADNT, reducing them to amino groups. This process transforms the contaminant into less toxic and more biodegradable compounds. nih.govrsc.org

The effectiveness of ZVI can be enhanced by modifying its surface or combining it with other materials. nih.gov For example, bentonite-modified nZVI has shown improved removal efficiency for other pollutants. nih.gov The reductive transformation of dinitrotoluene isomers using ZVI has been shown to be significantly faster in systems that also involve biological activity, highlighting the potential for integrated approaches. rsc.org

Table 1: Comparison of Remediation Efficiencies for Dinitrotoluene Isomers

| Treatment Method | Contaminant | Removal Efficiency | Reference |

| Zero-Valent Iron & Ozonation | 2,4-Dinitrotoluene | 96% decrease in concentration | nih.gov |

| Biotic System with Zero-Valent Iron | 2,4-Dinitroanisole | Complete removal within 4 hours | rsc.org |

| Adsorption on Aminated Lignin | 2,4,6-Trinitrotoluene | Up to 90% | doi.org |

| Adsorption on Clip-SOF | 2,4,6-Trinitrotoluene | Up to 88.5% | mdpi.com |

Adsorption-Based Technologies

Adsorption is a surface phenomenon where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid adsorbent material. Various materials have been investigated for their capacity to adsorb dinitrotoluenes and their derivatives.

Granular activated carbon (GAC) is a widely used adsorbent due to its high surface area and porous structure. wikimedia.org Studies have demonstrated the effectiveness of GAC in removing 2,4-dinitrotoluene from water, with the adsorption capacity being dependent on the influent concentration. wikimedia.org Other low-cost adsorbents like natural zeolite and bentonite (B74815) have also shown potential for removing related nitroaromatic compounds. researchgate.net

Recent research has focused on developing novel adsorbents with enhanced affinity for specific contaminants. For instance, a glycoluril-derived molecular-clip-based supramolecular organic framework (clip-SOF) has demonstrated a high removal efficiency for TNT. mdpi.com Modified lignin has also been synthesized and shown to have a significant adsorption capacity for TNT. doi.org

Integrated Remediation Systems and Sequential Treatments

Combining different remediation technologies, often in a sequential manner, can overcome the limitations of individual methods and lead to more effective and complete cleanup of contaminated sites. nih.govepa.gov For contaminants like dinitrotoluenes, which can be resistant to a single type of treatment, an integrated approach is often necessary.

An example of an integrated system is the combination of chemical reduction using zero-valent iron followed by an advanced oxidation process like ozonation. nih.gov In this sequential treatment, the ZVI first reduces the nitro groups of the dinitrotoluene, and the subsequent ozonation step oxidizes the resulting amino compounds. nih.gov This integrated process has been shown to achieve a high removal of both the parent compound and the total organic carbon. nih.gov

Similarly, combining bioremediation with physical or chemical methods can be highly effective. For instance, a sequential anaerobic and aerobic biodegradation process has proven successful for treating wastewater containing 2,4-dinitrotoluene. epa.gov The initial anaerobic stage facilitates the reduction of the nitro groups, making the molecule more amenable to subsequent aerobic degradation. epa.gov Such integrated systems offer a more robust and comprehensive solution for the complex challenge of remediating sites contaminated with 4-Amino-2,6-dinitrotoluene and related compounds.

Advanced Analytical Methodologies for 4 Amino 2,6 Dinitrotoluene

Extraction Techniques from Environmental Matrices

Effective extraction is a critical first step in the analysis of 4-ADNT, aiming to isolate the analyte from complex matrices such as soil, water, and biological tissues. The choice of extraction method depends on the matrix type, the expected concentration of the analyte, and the subsequent analytical technique.

The extraction of 4-ADNT from solid matrices like soil and sediment is commonly achieved using solvent extraction, often enhanced by physical methods to improve efficiency. U.S. Environmental Protection Agency (EPA) Method 8330B provides a widely used procedure for the extraction of nitroaromatics and their degradation products, including 4-ADNT, from soil and sediment. epa.govnemi.gov

The standard procedure involves ultrasonic extraction. A known mass of the soil or sediment sample, typically 2 grams, is extracted with acetonitrile (B52724) in a sonication bath. enviro.wiki This process is often performed in two stages to maximize recovery, first with pure methanol (B129727) and then with a methanol-water mixture. enviro.wiki Following extraction, the sample is centrifuged, and the supernatant is filtered to remove particulate matter before analysis. enviro.wiki For heavily contaminated soils, screening methods may be used prior to extraction to determine the approximate concentration of explosives. epa.gov

Research has also explored other techniques, such as pressurized fluid extraction, which can offer faster extraction times and reduced solvent consumption. cdc.gov The efficiency of any extraction method can be influenced by soil characteristics, particularly the organic matter content, as 4-ADNT has been shown to form bound residues with soil organic matter. ornl.gov

Table 1: Comparison of Soil and Sediment Extraction Parameters

| Parameter | Method | Details | Reference |

|---|---|---|---|

| Method | Ultrasonic Extraction (EPA 8330B) | Extraction of a 2g soil sample with acetonitrile in an ultrasonic bath. | epa.govnemi.gov |

| Solvent | Acetonitrile or Methanol/Water | Acetonitrile is standard; a two-step extraction with methanol and then methanol/water can also be used. | enviro.wiki |

| Post-Extraction | Centrifugation and Filtration | The extract is centrifuged and then filtered through a 0.45 µm filter. | enviro.wiki |

Water Sample Preparation (e.g., Solid Phase Extraction)

For aqueous samples, the preparation method depends on the expected concentration of 4-ADNT. For high-concentration samples, a direct injection of the filtered sample into the analytical instrument may be feasible. greenrivertech.com.tw However, for trace-level analysis, a pre-concentration step is necessary.

Solid-phase extraction (SPE) is the preferred method for extracting and concentrating 4-ADNT and other nitroaromatics from water samples, as noted in EPA Method 8330B. epa.gov This technique involves passing the water sample through a cartridge containing a solid adsorbent material that retains the analyte. The analyte is then eluted from the cartridge with a small volume of an appropriate solvent, effectively concentrating it.

Various types of SPE cartridges can be used, and some methods employ a triple cartridge setup for comprehensive extraction of a wide range of munitions constituents. enviro.wiki For example, a sequence of Strata™ X, Strata™ X-A, and Envi-Carb™ cartridges can be used for loading, after which the cartridge order is reversed for elution. enviro.wiki Salting-out extraction is another technique described in earlier versions of Method 8330, where sodium chloride is added to the water sample to increase the partitioning of the analyte into an organic solvent like acetonitrile. greenrivertech.com.tw

Table 2: Water Sample Preparation Techniques for 4-ADNT Analysis

| Technique | Description | Applicability | Reference |

|---|---|---|---|

| Direct Injection | Filtered water sample is directly injected into the HPLC system. | High concentration samples. | greenrivertech.com.tw |

| Solid-Phase Extraction (SPE) | Water is passed through a solid sorbent cartridge to retain the analyte, which is then eluted with a solvent. | Low concentration (trace level) samples. | epa.govenviro.wiki |

| Salting-Out Extraction | Sodium chloride is added to the aqueous sample to enhance extraction into acetonitrile. | Low concentration (ppt or ng/L) samples. | greenrivertech.com.tw |

Tissue Sample Preparation

The analysis of 4-ADNT in biological tissues is important for understanding its bioaccumulation and metabolic fate. Tissue samples present a complex matrix due to the presence of lipids, proteins, and other endogenous substances that can interfere with analysis. semanticscholar.org

Extraction from tissue samples often involves homogenization followed by solvent extraction. A cleanup step is typically required to remove interfering compounds. One described cleanup procedure involves passing the tissue extract through a small-scale chromatography column packed with activated silica (B1680970) gel. enviro.wiki The extract is loaded onto the column, and the analytes are eluted with methanol, followed by an acidified methanol solution, to separate them from matrix components. enviro.wiki Research has shown that in biota, such as mussels, 4-ADNT is a major metabolite of 2,4,6-trinitrotoluene (B92697) (TNT). semanticscholar.org

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are employed to separate 4-ADNT from other compounds in the extract and for its subsequent detection and quantification.

High-performance liquid chromatography (HPLC) is the most common analytical technique for the determination of 4-ADNT and other munitions compounds. EPA Method 8330B specifies HPLC coupled with a dual-wavelength ultraviolet (UV) detector. epa.gov The separation is typically achieved on a C18 or C8 reversed-phase column with an isocratic or gradient elution using a mobile phase of methanol and water. eeer.org

The UV detector is set to a specific wavelength, often 254 nm, for the detection of the nitroaromatic compounds. eeer.org The retention time of the peak is used for identification, and the peak area is used for quantification against a calibration curve prepared from a certified reference standard. eeer.org

To improve the separation of closely eluting isomers, such as 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-ADNT, alternative column chemistries have been investigated. A diol-functionalized column has been shown to provide enhanced resolution and sensitivity for these compounds, with detection limits in the low µg/L range. nih.gov The use of a diol column also resulted in reduced solvent consumption compared to standard methods. nih.gov Other detectors, such as electrochemical detectors (amperometric), have also been used and are reported to be extremely sensitive for the degradation products of explosives. cdc.gov

Table 3: HPLC Methods for 4-Amino-2,6-dinitrotoluene Analysis

| Column Type | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|

| C18 or C8 | Methanol/Water | UV (254 nm) | Standard method for separation and quantification. | epa.goveeer.org |

| Diol Functionalized | Water/Acetonitrile Gradient | UV | Improved resolution of isomers (2-ADNT and 4-ADNT), lower detection limits (0.78-1.17 µg/L), and reduced solvent consumption. | nih.gov |

| Not specified | Not specified | Electrochemical (Amperometric) | Reported to be extremely sensitive for explosive degradation products. | cdc.gov |

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography (GC) is another powerful technique for the analysis of nitroaromatic compounds. While GC coupled with mass spectrometry (GC-MS) is a common confirmatory method, GC with an electron capture detector (ECD) offers high sensitivity for electrophilic compounds like nitroaromatics. The ECD is particularly sensitive to compounds containing electronegative atoms, such as the nitro groups in 4-ADNT, making it a suitable detector for trace-level analysis.

Although less commonly cited for 4-ADNT in recent literature compared to HPLC-UV, historical methods for explosives analysis have utilized GC-ECD. The successful analysis of dinitrotoluenes by GC requires careful optimization of the chromatographic conditions to prevent thermal degradation of the analytes in the injector and column. The presence of humic acids in environmental samples can interfere with GC analysis, sometimes making other techniques like high-performance thin-layer chromatography (HPTLC) more advantageous without extensive cleanup. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of this compound (4-ADNT). The compound is sufficiently volatile to be analyzed by gas chromatography, although some studies have noted that peak tailing can occur under typical conditions used for semi-volatile analytes. nih.gov The coupling of GC with a mass spectrometer allows for definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

The electron impact (EI) mass spectrum of 4-ADNT is characterized by a distinct fragmentation pattern. The molecular ion [M]⁺ is observed at an m/z of 197, corresponding to its molecular weight. nih.govresearchgate.net A prominent peak is typically seen at m/z 180, which results from the loss of a hydroxyl group (-OH, mass 17) following a rearrangement, a characteristic fragmentation for aromatic nitro compounds. researchgate.net Subsequent fragmentations involve the loss of the two nitro groups as either NO₂ (46 amu) or HNO₂ (47 amu). researchgate.net Other significant fragments can be observed at lower mass-to-charge ratios, aiding in structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for analyzing this compound, particularly in complex matrices. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

Several HPLC methods have been developed for the separation of TNT and its degradation products, including 4-ADNT. One effective approach utilizes a diol-functionalized column with a gradient elution mobile phase, typically consisting of water and acetonitrile. chemicalbook.com This setup allows for the complete separation of 4-ADNT from its isomers, such as 2-Amino-4,6-dinitrotoluene (2-ADNT). chemicalbook.com In such separations, 4-ADNT, being a relatively weaker acceptor due to the position of its amino group, often elutes after 2-ADNT. chemicalbook.com Following chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and detected by the mass spectrometer, which provides high-precision mass data for identification and quantification. chemicalbook.comepa.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

While reference ¹H NMR spectra for this compound are noted to exist, for instance, from a 400 MHz instrument, detailed and publicly available research findings specifying the chemical shifts (ppm) and coupling constants for the protons and carbon atoms of the isolated compound could not be located in the searched literature. nih.gov Analysis of related dinitrotoluene and aminotoluene compounds suggests that the aromatic protons would appear as singlets in the ¹H NMR spectrum due to their magnetic equivalence, while the methyl and amino protons would also produce distinct singlet peaks. chemicalbook.comoc-praktikum.de However, without specific experimental data for 4-ADNT, a detailed spectral assignment is not possible.

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data detailing the characteristic vibrational frequencies (in cm⁻¹) for this compound were not found in the reviewed scientific literature. Based on the functional groups present in the molecule, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching of the primary amine, symmetric and asymmetric stretching of the NO₂ nitro groups, C-H stretching of the aromatic ring and the methyl group, and C=C stretching vibrations within the aromatic ring.

Rapid Detection and Field Screening Technologies

Immunoassay Techniques

Fluorescence-Based Sensing Mechanisms

Fluorescence-based sensing offers a highly sensitive and selective approach for the detection of nitroaromatic compounds like 4-ADNT. These methods often rely on the principle of fluorescence quenching or enhancement upon interaction of the analyte with a specific fluorescent probe.

A notable example is the development of a cerium-based metal-organic tetrahedron that functions as a selective and sensitive fluorescent sensor for 4-ADNT. nih.gov This redox-active tetrahedral structure can encapsulate 4-ADNT molecules through weak interactions and spatial stereoselectivity, leading to an enhancement of its fluorescence. nih.gov This specific recognition allows for the potential detection of 4-ADNT in complex biological samples such as urine and within cells. nih.gov

The broader field of detecting nitroaromatic compounds often employs fluorescent probes that experience a decrease, or quenching, of their fluorescence signal upon binding with the analyte. This phenomenon is frequently observed with electron-rich fluorescent materials. Various classes of compounds have been investigated for this purpose, including:

Schiff bases containing pyrene, anthracene, or naphthalene (B1677914) groups. tandfonline.comresearchgate.net

Triphenylamine carboxylic acids . nih.gov

Conjugated microporous polymers . nih.gov

These materials can be engineered to exhibit high sensitivity and selectivity towards nitroaromatic compounds. The mechanism of quenching often involves charge transfer from the electron-rich sensor to the electron-deficient nitroaromatic analyte. nih.gov In some instances, an increase in emission intensity has been observed due to aggregation induced by the interaction with the explosive. researchgate.net

Genetically engineered bacterial bioreporters represent another innovative approach. These biosensors can be designed to express a green fluorescent protein in response to nitroaromatic compounds, including dinitrotoluenes. rsc.org Embedding these bacteria in porous microbeads can enhance the fluorescent signal, providing a sensitive detection method. rsc.org

Table 1: Examples of Fluorescence-Based Probes for Nitroaromatic Compound Detection

| Fluorescent Probe Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Cerium-Based Metal-Organic Tetrahedron | This compound (4-ADNT) | Fluorescence Enhancement | nih.gov |

| Pyrene-Containing Schiff Base | Picric Acid | Fluorescence Quenching | researchgate.net |

| Anthracene/Naphthalene Schiff Bases | Nitrobenzene (B124822) | Fluorescence Quenching | researchgate.net |

| Triphenylamine Carboxylic Acids | Picric Acid | Fluorescence Quenching | nih.gov |

| Conjugated Microporous Polymer | 2,4,6-Trinitrophenol (TNP), Fe(NO₃)₃ | Fluorescence Quenching | nih.gov |

| Bacterial Bioreporter in Microbeads | Trinitrotoluene (TNT), Dinitrotoluene (DNT) | Fluorescence Expression | rsc.org |

Isotope Labeling and Tracing in Degradation Studies

Isotope labeling is an indispensable tool for elucidating the degradation pathways and environmental fate of 4-ADNT. By using stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can trace the transformation of parent compounds like TNT into 4-ADNT and follow its subsequent journey through various environmental compartments.

A significant application of this technique involves the use of ¹⁵N-labeled TNT (¹⁵N-[TNT]) to study its cycling and fate in coastal marine systems. acs.orgresearchgate.netnih.gov In such studies, the degradation of TNT is tracked, and the accumulation of its reduced transformation products, including aminodinitrotoluenes, is monitored in the water column, sediments, and biota. acs.orgresearchgate.netnih.gov The use of ¹⁵N allows for a mass balance approach to identify the major transformation pathways, including the deamination of reduced TNT derivatives. acs.orgnih.gov

Compound-Specific Isotope Analysis (CSIA) provides a more detailed understanding by measuring the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, and ²H/¹H) of specific contaminants. This method has been used to characterize the biodegradation of TNT and dinitrotoluene isomers in the subsurface. nih.gov By evaluating the fractionation of C, N, and H isotopes, it is possible to distinguish between different degradation mechanisms, such as reductive and oxidative pathways. nih.gov For instance, studies have suggested that while TNT is primarily reduced, 2,4-dinitrotoluene (B133949) can be transformed through dioxygenation. nih.gov